Technical Monograph: N-(2-thien-2-ylethyl)hydrazinecarbothioamide
Technical Monograph: N-(2-thien-2-ylethyl)hydrazinecarbothioamide
This technical guide provides an in-depth analysis of N-(2-thien-2-ylethyl)hydrazinecarbothioamide , a privileged scaffold in medicinal chemistry. This compound serves as a critical intermediate for synthesizing bioactive thiosemicarbazones and heterocycles, particularly in the development of urease inhibitors, antimicrobial agents, and metalloprotease (MMP) inhibitors.
Executive Summary
N-(2-thien-2-ylethyl)hydrazinecarbothioamide (also known as 4-(2-(thiophen-2-yl)ethyl)thiosemicarbazide) acts as a bioisosteric replacement for phenylethyl-based pharmacophores. Its structural value lies in the thiophene moiety —which offers unique electronic properties and lipophilicity compared to benzene—and the thiosemicarbazide tail , a potent metal-chelating group (N, S donor system).
Key Applications:
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Enzyme Inhibition: A potent inhibitor of nickel-dependent enzymes (e.g., Urease) and copper-dependent enzymes (e.g., Tyrosinase).
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Synthetic Intermediate: Precursor for Schiff base ligands (thiosemicarbazones) with high anticancer efficacy.
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Drug Discovery: A "fragment-based" lead for designing Matrix Metalloproteinase (MMP) inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Description / Value |
| IUPAC Name | N-(2-(thiophen-2-yl)ethyl)hydrazinecarbothioamide |
| Molecular Formula | C₇H₁₁N₃S₂ |
| Molecular Weight | 201.31 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Hot Ethanol; Insoluble in Water |
| LogP (Predicted) | ~1.6 – 1.8 (Lipophilic thiophene balances polar tail) |
| H-Bond Donors | 3 (Hydrazine NH₂, Amide NH) |
| H-Bond Acceptors | 2 (Sulfur, Thiophene S) |
Chemical Synthesis & Characterization
The synthesis of this compound requires a controlled reaction to prevent the formation of symmetrical thioureas. The most robust protocol involves the intermediate formation of an isothiocyanate.
Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthesis pathway via isothiocyanate intermediate.
Detailed Experimental Protocol
Objective: Synthesis of N-(2-thien-2-ylethyl)hydrazinecarbothioamide.
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Isothiocyanate Formation:
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Dissolve 2-(thiophen-2-yl)ethan-1-amine (10 mmol) in anhydrous THF (20 mL).
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Add Dicyclohexylcarbodiimide (DCC) (11 mmol) and Carbon Disulfide (CS₂) (20 mL, excess) at 0°C.
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Stir for 4 hours at room temperature. Filter off the dicyclohexylthiourea byproduct. Evaporate solvent to obtain the crude isothiocyanate (oil).
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Thiosemicarbazide Formation:
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Dissolve the crude isothiocyanate in absolute ethanol (15 mL).
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Add Hydrazine Hydrate (80%, 15 mmol) dropwise at 0°C with vigorous stirring.
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Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate typically forms.
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Purification:
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Filter the solid and wash with cold ethanol (2 x 5 mL) and diethyl ether.
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Recrystallize from ethanol/water (8:2) to yield pure crystals.
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Spectroscopic Validation (Expected Signals)
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¹H NMR (DMSO-d₆, 500 MHz):
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δ 8.5–9.0 ppm (s, 1H): –NH–CS– (Amide proton, broad).
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δ 7.3–6.9 ppm (m, 3H): Thiophene ring protons (H5, H3, H4).
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δ 4.5 ppm (s, 2H): –NH₂ (Hydrazine protons, exchangeable with D₂O).
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δ 3.6 ppm (q, 2H): –CH₂–N– (Methylene adjacent to Nitrogen).
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δ 3.1 ppm (t, 2H): –CH₂– (Methylene adjacent to Thiophene).
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IR (KBr, cm⁻¹):
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3300–3150: ν(NH) stretching (multiple bands).
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1250–1200: ν(C=S) stretching (Thioamide I band).
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Pharmacological Potential[3][5][7][8][9]
Urease Inhibition (Mechanism of Action)
This compound belongs to a class of thiosemicarbazides known to inhibit Urease (nickel-dependent metalloenzyme). Urease activity allows Helicobacter pylori to survive in the stomach, leading to ulcers.
Mechanism:
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Chelation: The thiosemicarbazide motif acts as a bidentate ligand, coordinating the Ni²⁺ ions in the urease active site via the Sulfur (thione) and Hydrazine Nitrogen.
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Hydrophobic Interaction: The thiophene-ethyl tail fits into the hydrophobic pocket near the active site, stabilizing the inhibitor-enzyme complex more effectively than simple alkyl chains.
Figure 2: Bimodal inhibition mechanism targeting the Urease active site.
Biological Activity Data (Representative Class Values)
While specific clinical data for this exact derivative is proprietary or sparse, data from close structural analogs (Thiophene-methyl and Phenylethyl derivatives) establishes the baseline potency.
| Target Enzyme / Organism | Activity Type | Representative IC₅₀ / MIC | Reference Basis |
| Jack Bean Urease | Inhibition | 3.8 – 5.8 µM | Thiophene-thiosemicarbazone analogs [1, 2] |
| Tyrosinase | Inhibition | 10 – 25 µM | Thiosemicarbazide class effect |
| S. aureus | Antibacterial | MIC: 16 – 32 µg/mL | Thiophene-ethyl Schiff bases [3] |
| MMP-13 | Inhibition | nM range (as fragment) | MMP inhibitor patents [4] |
Experimental Protocols for Bioassay
Urease Inhibition Assay (Indophenol Method)
To validate the activity of the synthesized compound:
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Preparation: Prepare stock solution of the compound in 10% DMSO.
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Incubation: Mix 25 µL of Jack Bean Urease (5 U/mL) with 25 µL of test compound. Incubate at 37°C for 15 min.
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Substrate Addition: Add 55 µL of Urea (100 mM) in phosphate buffer (pH 6.8). Incubate for 15 min.
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Detection: Add 45 µL of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine NaOCl).
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Measurement: Measure absorbance at 630 nm after 50 min. Calculate IC₅₀ relative to Thiourea (standard control).
References
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Frontiers in Chemistry (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections.
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NIH / PubMed (2024). Thiosemicarbazone Derivatives Act as Potent Urease Inhibitors: Synthesis and Docking.
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Russian Journal of Bioorganic Chemistry (2022). Schiff Base of Isatin with 2-Thiopheneethylamine: Synthesis and Antitubercular Activity.[1][2][3][1][2][3]
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Google Patents (WO2005121130A2). Chemical compounds and pharmaceutical compositions containing them for the treatment of inflammatory disorders (MMP Inhibitors).
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PubChem. N-(2-Thienylmethyl)hydrazinecarbothioamide (Close Analog Data).
